N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H26N4O2S and its molecular weight is 362.49. The purity is usually 95%.
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Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H29N5O2
- CAS Number : 1049379-38-5
The structural components of this compound include a pyrrole ring, a piperazine moiety, and a benzenesulfonamide group. These functional groups are critical for its biological activity, as they influence interactions with biological targets.
Anticancer Activity
Compounds similar to this compound have shown promise in cancer therapy. For instance, sulfonamide derivatives often exhibit inhibitory effects on various cancer cell lines by targeting specific enzymes involved in tumor growth.
Case Study:
A study demonstrated that sulfonamide derivatives could inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in several tumors. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis.
Research Findings:
A series of studies highlighted that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial folate metabolism, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Pyrrole Substituents : The methyl group on the pyrrole ring may enhance lipophilicity, facilitating better membrane permeability.
- Piperazine Moiety : Known for its role in receptor binding, modifications on the piperazine nitrogen can improve selectivity towards specific targets.
Structural Feature | Effect on Activity |
---|---|
Methyl group on pyrrole | Increases lipophilicity |
Piperazine ring | Enhances receptor binding |
Benzenesulfonamide group | Imparts antimicrobial properties |
Molecular Docking Studies
In silico studies using molecular docking have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind to active sites of enzymes such as CA IX and others involved in cancer metabolism.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-20-11-13-22(14-12-20)18(17-9-6-10-21(17)2)15-19-25(23,24)16-7-4-3-5-8-16/h3-10,18-19H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPRVRQXVHYLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.